

role of 4-Vinylguaiacol in food and beverage aroma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinylguaiacol

Cat. No.: B128420

[Get Quote](#)

An In-depth Technical Guide on the Role of **4-Vinylguaiacol** in Food and Beverage Aroma

Introduction

4-Vinylguaiacol (4-VG), a phenolic compound, is a significant contributor to the aroma profile of a wide array of foods and beverages.^[1] Its presence can be a defining characteristic, imparting desirable spicy, clove-like notes, or an indicator of spoilage, resulting in a phenolic off-flavor.^[2] This compound is naturally formed through the enzymatic or thermal decomposition of ferulic acid, a hydroxycinnamic acid prevalent in plant materials.^[3] Understanding the formation pathways, sensory impact, and analytical quantification of 4-VG is critical for quality control and product development in the food and beverage industry. This guide provides a comprehensive technical overview of the chemistry, formation, sensory properties, and analytical methodologies related to **4-vinylguaiacol** for researchers and scientists.

Chemical and Physical Properties

4-Vinylguaiacol, also known as 2-methoxy-4-vinylphenol, is an organic compound derived from guaiacol.^[4] It is classified as a phenolic compound and is characterized by a vinyl group attached to the guaiacol structure.^{[4][5]} This structure contributes to its reactivity and its role as a precursor in the synthesis of other compounds.^{[4][6]}

Table 1: Chemical and Physical Properties of **4-Vinylguaiacol**

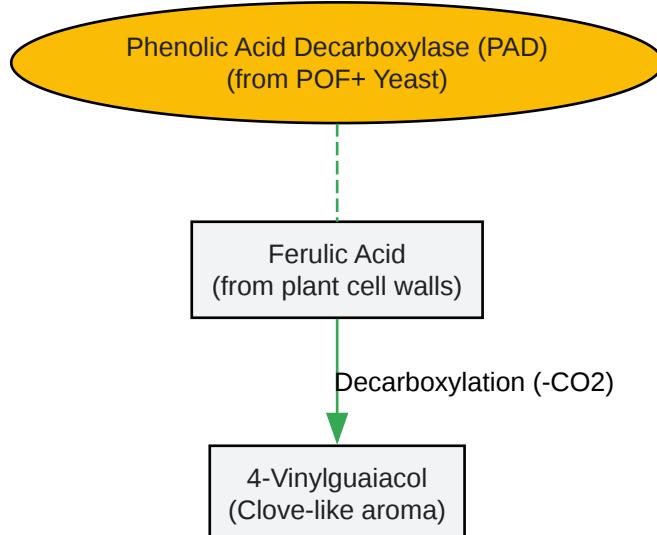
Property	Value	Reference(s)
IUPAC Name	4-ethenyl-2-methoxyphenol	[5]
Synonyms	2-methoxy-4-vinylphenol, p-Vinylguaiacol, 4-Hydroxy-3-methoxystyrene	[5]
CAS Number	7786-61-0	[4]
Molecular Formula	C ₉ H ₁₀ O ₂	[4][7]
Molecular Weight	150.17 g/mol	[5][7]
Appearance	Colorless to pale yellow oily liquid	[4][8]
Odor	Spicy, clove-like, smoky, fermented	[5][6][8]
Solubility	Insoluble in water; soluble in organic solvents and oils	[4][5]
Boiling Point	224°C (435.2°F)	[7]
Density	~1.11 g/cm ³	[7]
Flash Point	113°C (235.4°F)	[7]

Natural Occurrence and Concentration in Foods and Beverages

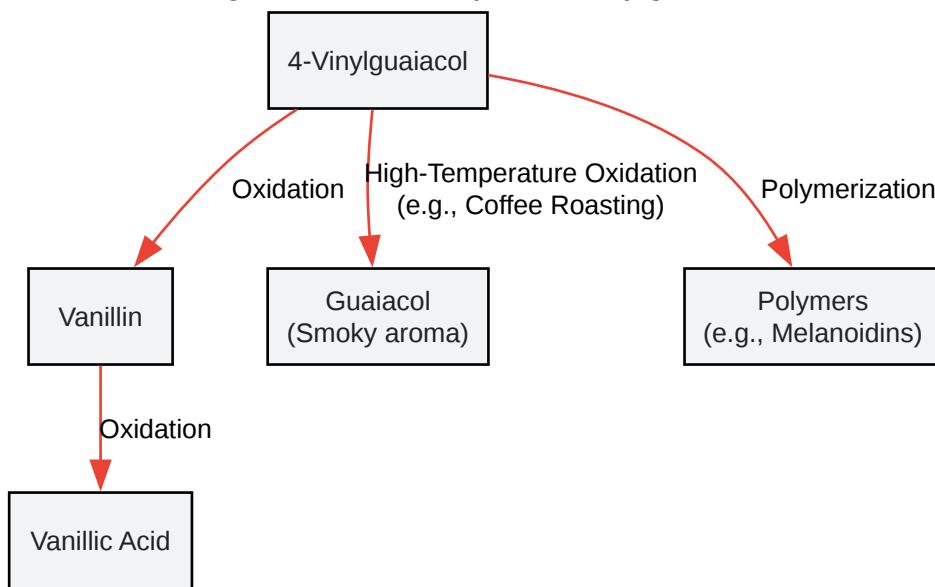
4-Vinylguaiacol is a key aroma component in numerous products, including beer, wine, coffee, roasted peanuts, and buckwheat.[6][9] Its concentration is highly dependent on the raw materials, processing methods, and fermentation conditions.[10] In certain German-style wheat beers, its distinct clove-like note is a desirable characteristic, whereas in many other beer styles and in wine, it is considered a significant off-flavor.[11]

Table 2: Typical Concentrations of **4-Vinylguaiacol** in Various Food and Beverage Products

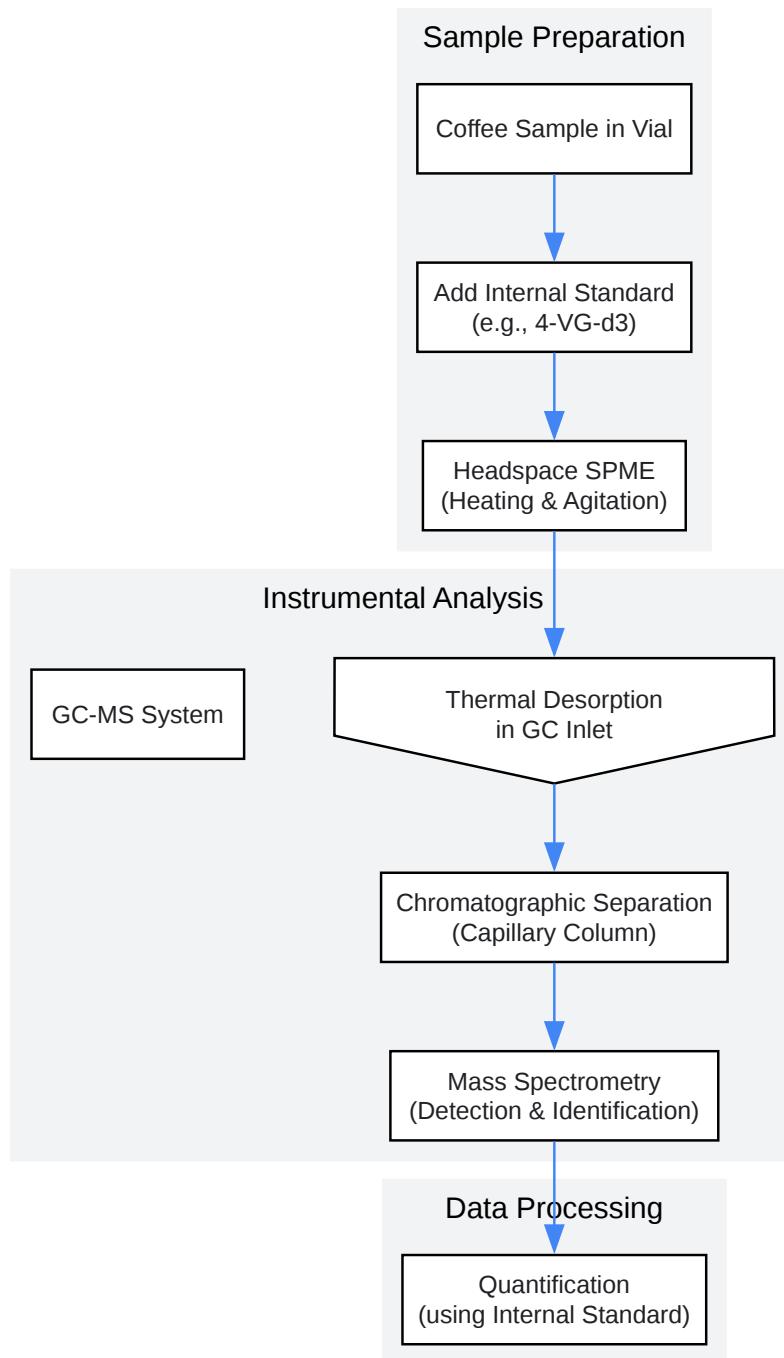
Product	Typical Concentration Range	Notes	Reference(s)
Beer (General)	86 - 147 µg/L	Can be considered an off-flavor at higher levels.	[12]
Beer (Top-fermented wheat)	2.61 mg/L (2613 µg/L)	A key and desirable aroma compound.	[2] [13]
Wine	Generally below 770 µg/L	Often considered a defect, though its impact can be complex.	[14]
Coffee (Arabica)	64.8 mg/kg	Concentration varies with bean type and roast degree.	[10]
Coffee (Robusta)	177.7 mg/kg	Robusta typically has significantly higher levels than Arabica.	[10]
Coffee (Filter Beverage)	0.46 mg/100 ml (4600 µg/L)	Representative value for a brewed coffee beverage.	[15]
Orange Juice (Stored)	Variable	Formation increases with time and temperature during storage.	[16] [17]


Biosynthesis and Formation Pathways

The primary pathway for the formation of **4-vinylguaiacol** in food and beverages is the decarboxylation of ferulic acid.[\[18\]](#)[\[19\]](#) This precursor is one of the most abundant hydroxycinnamic acids found in the cell walls of plants, such as in the husks of barley and wheat malt.[\[3\]](#)[\[20\]](#) The conversion can occur through two main routes: enzymatic and thermal.


Enzymatic Decarboxylation

In many fermented beverages like beer, specific yeast strains possess the necessary enzymatic machinery to convert ferulic acid into 4-VG. This is particularly true for certain ale and wheat beer yeasts (*Saccharomyces cerevisiae*) that are positive for phenolic off-flavor (POF+), now known as PAD1+. [3] These yeasts produce an enzyme called phenolic acid decarboxylase (PAD), which catalyzes the reaction. [18][21] Wild yeasts are also often capable of this conversion, leading to contamination issues in brewing. [1][12]


Enzymatic Formation of 4-Vinylguaiacol

Degradation Pathways of 4-Vinylguaiacol

Typical Workflow for 4-VG Analysis by HS-SPME-GC-MS

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenolic Flavour Standard | GMP Certified | FlavorActiV [flavoractiv.com]
- 2. scielo.br [scielo.br]
- 3. beerandbrewing.com [beerandbrewing.com]
- 4. CAS 7786-61-0: 4-Vinylguaiacol | CymitQuimica [cymitquimica.com]
- 5. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fragrantica.com [fragrantica.com]
- 7. ScenTree - 4-Vinyl Guaiacol (CAS N° 7786-61-0) [scentree.co]
- 8. foreverest.net [foreverest.net]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agraria.com.br [agraria.com.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. weinobst.at [weinobst.at]
- 15. Showing all foods in which the polyphenol 4-Vinylguaiacol is found - Phenol-Explorer [phenol-explorer.eu]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [role of 4-Vinylguaiacol in food and beverage aroma]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128420#role-of-4-vinylguaiacol-in-food-and-beverage-aroma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com